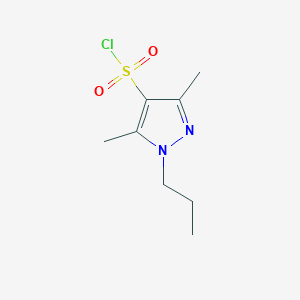

3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride

Description

3,5-Dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyrazole core substituted with methyl groups at positions 3 and 5, a propyl group at position 1, and a sulfonyl chloride moiety at position 4. This compound serves as a key intermediate in synthesizing sulfonamide derivatives, which are explored for their biological activities, including antiproliferative and herbicidal properties .

Properties

IUPAC Name |

3,5-dimethyl-1-propylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O2S/c1-4-5-11-7(3)8(6(2)10-11)14(9,12)13/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUIOCANAGEGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. The reaction is highly exothermic and requires careful temperature management, usually between -20°C to 0°C, to ensure the formation of the desired sulfonyl chloride product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar sulfonation techniques. The process involves the use of large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes substitution reactions with nucleophiles, forming stable derivatives. These reactions typically proceed via a two-step mechanism: (1) nucleophilic attack at the sulfur atom, followed by (2) displacement of the chloride leaving group.

Reaction with Amines

Primary and secondary amines react with the compound to yield sulfonamide derivatives. For example:

Reaction:

3,5-Dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride + Amine → Sulfonamide + HCl

-

Solvent: Dichloromethane (DCM)

-

Base: Diisopropylethylamine (DIPEA, 1.5 equiv)

-

Temperature: 25–30°C

-

Duration: 16 hours

-

Yield: 41–71% (dependent on amine structure)

Example:

Reaction with 2-phenylethylamine produced N-phenethyl-3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonamide in 71% yield after purification .

| Amine Used | Product Yield (%) | Reference |

|---|---|---|

| 2-Phenylethylamine | 71 | |

| Benzylamine | 68 | |

| Cyclohexylamine | 52 |

Reaction with Alcohols and Thiols

While direct experimental data for the title compound is limited, analogous pyrazole sulfonyl chlorides react with alcohols and thiols to form sulfonate esters and sulfonothioates, respectively. These reactions typically require mild bases (e.g., pyridine) to neutralize HCl.

Hydrolysis

The sulfonyl chloride group hydrolyzes in aqueous environments to form the corresponding sulfonic acid:

Reaction:

this compound + H₂O → 3,5-Dimethyl-1-propyl-1H-pyrazole-4-sulfonic acid + HCl

Conditions:

-

Solvent: Water or water/organic mixtures

-

Temperature: Ambient to 60°C

-

Kinetics: Reaction rate increases under basic conditions.

Stability Under Synthetic Conditions

The compound is sensitive to moisture and elevated temperatures. Storage under inert atmospheres (e.g., nitrogen) at 0–4°C is recommended to prevent decomposition .

Comparative Reactivity

The propyl substituent at position 1 of the pyrazole ring enhances solubility in organic solvents compared to shorter-chain analogs, facilitating reactions in non-polar media . Steric effects from the 3,5-dimethyl groups may slightly hinder nucleophilic attack at the sulfonyl chloride site, though this is offset by its strong electrophilicity.

Scientific Research Applications

Synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride

The compound can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid, followed by treatment with thionyl chloride. This method allows for the efficient production of sulfonyl chloride derivatives, which are critical intermediates in medicinal chemistry for developing various bioactive compounds .

Antiproliferative Properties

Recent studies have demonstrated that derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride exhibit significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays revealed that certain derivatives displayed half-maximal inhibitory concentration (IC50) values indicating potent cytotoxic effects on U937 cells, a human histiocytic lymphoma cell line .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| MR-S1-13 | 0.64 | U937 |

| MR-S1-5 | 3.29 | U937 |

| ARN16186 | 0.33 | Human NAAA Assay |

This table summarizes the IC50 values for selected compounds derived from 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, highlighting their potential as anticancer agents.

NAAA Inhibition

Another significant application of this compound is its role as a non-covalent inhibitor of the N-acylethanolamine acid amidase (NAAA), an enzyme implicated in various inflammatory processes. The structure-activity relationship (SAR) studies indicate that modifications at the 3 and 5 positions of the pyrazole ring can enhance inhibitory potency. For example, an n-propyl chain at position 5 resulted in a three-fold increase in potency compared to other analogues .

Therapeutic Potential

The diverse biological activities associated with this compound derivatives suggest numerous therapeutic applications:

- Anticancer Agents : The antiproliferative properties make these compounds promising candidates for cancer therapy.

- Anti-inflammatory Drugs : As NAAA inhibitors, they may help in managing pain and inflammation.

- Antifungal Agents : Preliminary studies suggest potential antifungal activity against various pathogens .

Study on Antifungal Activity

A study investigated the antifungal properties of novel derivatives synthesized from pyrazole sulfonamide scaffolds. Compounds were tested against Candida species, revealing several candidates with minimum inhibitory concentration (MIC) values lower than standard antifungal treatments like fluconazole. This highlights the versatility and potential of pyrazole derivatives in treating fungal infections .

Structure-Activity Relationship Analysis

In-depth SAR analyses have been conducted to optimize the pharmacological profiles of these compounds. Modifications such as varying alkyl chains and functional groups have been systematically studied to assess their impact on biological activity and solubility profiles .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| n-propyl at C5 | Increased potency |

| Electron-withdrawing groups at C3 | Decreased efficacy |

| Alkyl chain length | Optimal length enhances solubility |

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

a. 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

- Structural Difference : Lacks the propyl group at position 1.

- For example, in the synthesis of sulfonamides, similar pyrazole sulfonyl chlorides reacted with amines (e.g., 2-phenylethylamine) in dichloromethane with diisopropylethylamine as a base, achieving completion within 16 hours .

- Application : Used in antiproliferative agent development, though its simpler structure may limit lipophilicity compared to propyl-substituted analogs.

b. 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride

- Structural Difference : Methyl group at position 1 instead of propyl.

- However, the reduced hydrophobicity may lower membrane permeability in biological applications.

- Thermal Stability : Methyl groups enhance symmetry, possibly improving crystallinity and thermal stability compared to propyl-substituted derivatives.

c. 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Derivatives

- Structural Difference : Features a butyl group at position 4 and a pyridine-sulfonamide backbone.

- Physical Properties : The butyl chain increases lipophilicity, as evidenced by the compound’s melting point (138–142°C) and distinct NMR signals (e.g., δ 0.90 ppm for terminal CH3) .

- Biological Activity : Enhanced lipophilicity may improve binding to hydrophobic targets, though excessive bulk could hinder solubility.

Spectral and Physical Properties

- IR Spectroscopy : The sulfonyl chloride group in the target compound shows characteristic SO2 stretching bands near 1385 cm⁻¹ and 1164 cm⁻¹, consistent with analogs like compound 27 .

- NMR Data : Propyl substituents introduce distinct signals: a triplet at δ 0.90 ppm (terminal CH3), a multiplet at δ 1.36 ppm (CH2 groups), and a triplet at δ 2.36 ppm (CH2 adjacent to nitrogen) . These differ from methyl groups, which appear as singlets near δ 2.07–2.19 ppm.

Biological Activity

3,5-Dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the pyrazole family, characterized by its unique sulfonyl chloride functional group. This compound demonstrates significant potential for biological activity, primarily as an intermediate in pharmaceutical synthesis and organic chemistry. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 206.71 g/mol. The structure features a five-membered heterocyclic pyrazole ring substituted at the 3 and 5 positions with methyl groups and at the 4 position with a sulfonyl chloride group, which enhances its reactivity and biological properties .

The sulfonyl chloride group in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows it to participate in various chemical reactions, including:

- Substitution Reactions : The sulfonyl chloride can react with nucleophiles such as amines and alcohols to form sulfonamides or sulfonates.

- Coupling Reactions : It can be utilized in coupling reactions, such as Suzuki-Miyaura coupling, which are essential in forming carbon-carbon bonds .

The mechanism of action is largely dependent on the specific nucleophile involved in the reaction and the resultant compound formed.

Biological Activity

While specific biological activity data for this compound is limited, compounds containing pyrazole rings are known for various pharmacological properties, including:

- Anti-inflammatory Activity : Pyrazoles have been studied for their ability to inhibit inflammatory responses.

- Anticancer Properties : Research indicates that pyrazole derivatives may exhibit cytotoxic effects against cancer cell lines .

The presence of the sulfonyl chloride group may enhance these properties by improving the compound's reactivity and interaction with biological targets.

Anticancer Activity

A study investigated the anticancer effects of several pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). It was found that certain pyrazoles exhibited significant cytotoxicity and could enhance the efficacy of conventional chemotherapeutic agents like doxorubicin .

Antifungal Activity

Research on related pyrazole compounds has demonstrated their effectiveness against various phytopathogenic fungi. For instance, a series of pyrazole derivatives were synthesized and tested for their antifungal activity, showing moderate to excellent inhibition against fungal growth .

Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 1006336-87-3 | 0.99 |

| 3-Methyl-1-(propyl)-1H-pyrazole-4-sulfonyl chloride | 1234567 | 0.90 |

| 1-(p-Tolyl)-1H-pyrazole-4-sulfonyl chloride | 18336-37-3 | 0.80 |

| 5-Methyl-1H-pyrazole-4-sulfonyl chloride | 342405-38-3 | 0.99 |

| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | 61320-20-5 | 0.87 |

This table illustrates how structural variations influence biological activity among similar compounds.

Q & A

Advanced Question

- NMR : ¹H/¹³C NMR identifies substituent effects (e.g., upfield shifts for methyl groups at C3/C5; δ ~2.1–2.3 ppm).

- X-ray Crystallography : Challenges include low crystal quality due to the compound’s hygroscopicity. Co-crystallization with stabilizing agents (e.g., crown ethers) or using synchrotron radiation improves resolution. A related pyrazole-sulfonamide structure (4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide) showed a planar sulfonyl group with dihedral angles <10° relative to the pyrazole ring, aiding conformational analysis .

How should researchers address contradictory biological activity data in antimicrobial assays?

Advanced Question

Discrepancies often arise from assay conditions (e.g., bacterial strain variability, solvent effects). Methodological recommendations:

- Use standardized MIC (Minimum Inhibitory Concentration) protocols with controls for solvent cytotoxicity (e.g., DMSO ≤1%).

- Validate hits across multiple strains (e.g., Gram-positive vs. Gram-negative).

- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. For instance, derivatives with electron-withdrawing groups (e.g., -NO₂) showed strain-specific activity, suggesting target-site specificity .

What mechanistic insights exist for sulfonation reactions involving this compound?

Advanced Question

The sulfonyl chloride group acts as an electrophile, with reactivity influenced by the pyrazole ring’s electron density. DFT studies suggest the C4-sulfonyl site undergoes attack via an SN²-like mechanism in polar aprotic solvents (e.g., DMF). Steric hindrance from the 1-propyl group slows kinetics, requiring elevated temperatures (80–100°C) for efficient coupling. Competing hydrolysis can be mitigated by anhydrous conditions and molecular sieves .

How is this compound utilized in designing coordination complexes for catalytic applications?

Advanced Question

The sulfonyl chloride can be converted to sulfonate ligands for metal coordination. For example, reaction with transition metals (e.g., Cu(II) or Ru(II)) in the presence of bipyridine yields complexes with enhanced catalytic activity in oxidation reactions. Structural analysis reveals sulfonate-O–metal bonding, with catalytic efficiency correlating with ligand flexibility and metal center accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.